Perfluoro-2-methylpentane (CAS 355-04-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Perfluoro-2-methylpentane (CAS 355-04-4): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth technical overview of Perfluoro-2-methylpentane, a fully fluorinated alkane with unique properties that make it a valuable tool in advanced research and development, particularly in the pharmaceutical and medical imaging sectors. This document moves beyond a simple recitation of facts to provide a foundational understanding of its synthesis, characterization, and application, grounded in established scientific principles.
Introduction: The Unique World of Perfluorocarbons
Perfluoro-2-methylpentane, also known as perfluoroisohexane, belongs to a class of compounds called perfluorocarbons (PFCs). In these molecules, all hydrogen atoms on a carbon backbone have been replaced by fluorine atoms. This complete fluorination imparts remarkable properties, including high chemical and thermal stability, biological inertness, and hydrophobicity, making them distinct from their hydrocarbon analogs.[1] The strong carbon-fluorine bond is responsible for the compound's robust nature. Perfluoro-2-methylpentane's branched structure further influences its physical characteristics, such as its boiling point and density.
Physicochemical Properties of Perfluoro-2-methylpentane
A thorough understanding of the physicochemical properties of Perfluoro-2-methylpentane is crucial for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| CAS Number | 355-04-4 | [2] |
| Molecular Formula | C6F14 | [2] |
| Molecular Weight | 338.04 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Density | ~1.718 g/mL at 20°C | [1] |
| Boiling Point | ~57°C | [1] |
| Melting Point | ~-90°C | [1] |
| Refractive Index | ~1.2564 | [1] |
| Solubility | Insoluble in water; Soluble in some chlorinated and aliphatic hydrocarbons | [1] |
These properties underscore its utility as a dense, low-boiling-point liquid that is immiscible with aqueous solutions, a key feature in many of its applications.
Synthesis of Perfluoro-2-methylpentane: A Look at Established Methodologies
The synthesis of perfluoroalkanes like Perfluoro-2-methylpentane is a specialized area of fluorine chemistry. Direct fluorination of the corresponding hydrocarbon (2-methylpentane) with elemental fluorine is highly exothermic and difficult to control, often leading to fragmentation of the carbon backbone. Therefore, more controlled methods are employed. Two of the most established industrial and laboratory-scale methods are the Fowler process and electrochemical fluorination (ECF).
The Fowler Process
The Fowler process offers a more controlled method for perfluorination by using a high-valency metal fluoride, typically cobalt(III) fluoride (CoF₃), as the fluorinating agent.[4] The hydrocarbon vapor is passed over a heated bed of CoF₃, which is reduced to CoF₂ in the process. The CoF₂ can then be regenerated by reaction with elemental fluorine.
Conceptual Workflow of the Fowler Process:
Caption: Conceptual workflow of the Fowler process for the synthesis of Perfluoro-2-methylpentane.
The reaction proceeds through a carbocationic intermediate, which can lead to rearrangements, potentially resulting in a mixture of perfluorinated isomers.[4]
Electrochemical Fluorination (Simons Process)
Electrochemical fluorination (ECF), specifically the Simons process, is another cornerstone of industrial perfluorination.[3] In this method, the organic substrate is dissolved in anhydrous hydrogen fluoride (aHF), and an electric current is passed through the solution using nickel anodes. The fluorine is incorporated into the organic molecule at the anode surface.
Conceptual Workflow of Electrochemical Fluorination:
Caption: Simplified workflow of the electrochemical fluorination (Simons process).
The Simons process can also lead to isomerization and fragmentation, necessitating careful purification of the final product.[5]
Spectroscopic Characterization
The identity and purity of Perfluoro-2-methylpentane are confirmed using various spectroscopic techniques. Mass spectrometry and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of Perfluoro-2-methylpentane does not typically show a prominent molecular ion peak (M⁺) at m/z 338 due to the high degree of fragmentation characteristic of perfluoroalkanes.[6] The fragmentation pattern is dominated by the loss of CF₃ groups and other fluorinated fragments. Common fragments include ions at m/z 69 ([CF₃]⁺), 119 ([C₂F₅]⁺), 169 ([C₃F₇]⁺), and 219 ([C₄F₉]⁺). The fragmentation pattern can be complex due to the branched structure, but analysis of these fragments allows for the confirmation of the compound's identity.[1][7]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is an indispensable tool for the structural elucidation of fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range.[8] The ¹⁹F NMR spectrum of Perfluoro-2-methylpentane will exhibit multiple signals corresponding to the chemically non-equivalent fluorine atoms in the molecule. The chemical shifts, splitting patterns (due to F-F coupling), and integration of these signals provide a detailed fingerprint of the molecule's structure. Due to the complexity of the splitting patterns in branched perfluoroalkanes, advanced NMR techniques may be necessary for complete signal assignment.[9] Computational methods are also increasingly used to predict and help interpret the ¹⁹F NMR spectra of complex perfluorinated molecules.[10]
Applications in Research and Drug Development
The unique properties of Perfluoro-2-methylpentane make it a valuable component in several advanced applications, particularly in the biomedical field.
Contrast Agents for Medical Imaging
Perfluorocarbons are excellent candidates for use as contrast agents in both ultrasound and Magnetic Resonance Imaging (MRI) due to their biological inertness and unique physical properties.[11][12]
For ultrasound applications, Perfluoro-2-methylpentane can be formulated into nano- or micro-sized droplets. These droplets can be vaporized into gas-filled microbubbles using acoustic energy, a process known as acoustic droplet vaporization (ADV).[13][14] These microbubbles are highly echogenic and provide strong contrast in ultrasound images. The relatively low boiling point of Perfluoro-2-methylpentane is advantageous for this application.
Experimental Protocol: Preparation of Perfluoro-2-methylpentane Nanoemulsions for Ultrasound Imaging
This protocol describes a general method for preparing lipid-stabilized Perfluoro-2-methylpentane nanoemulsions via sonication.
-
Lipid Film Preparation: A mixture of phospholipids (e.g., DSPC, DSPE-PEG2000) in a suitable molar ratio is dissolved in chloroform in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin lipid film on the flask wall.
-
Hydration: The lipid film is hydrated with a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) by vortexing or gentle agitation.
-
Addition of Perfluoro-2-methylpentane: A measured volume of Perfluoro-2-methylpentane is added to the hydrated lipid suspension.
-
Emulsification: The mixture is emulsified using a high-power probe sonicator on ice to prevent excessive heating and evaporation of the perfluorocarbon. Sonication is performed in pulses until a stable, milky-white nanoemulsion is formed.
-
Characterization: The resulting nanoemulsion is characterized for particle size and distribution using dynamic light scattering (DLS).
The absence of a natural fluorine signal in the body makes ¹⁹F MRI a background-free imaging modality.[15][16] Perfluorocarbon nanoemulsions can be used to label and track cells in vivo.[11][15][17][18] Cells of interest, such as immune cells or stem cells, can be labeled with the nanoemulsion ex vivo before being introduced into the subject. The location and quantity of these cells can then be monitored non-invasively using ¹⁹F MRI.[11][15] The multiple non-equivalent fluorine atoms in Perfluoro-2-methylpentane will result in a complex ¹⁹F NMR spectrum, which can be a consideration for quantification in MRI applications where a single, strong resonance is often preferred.[11]
Experimental Workflow: Ex Vivo Cell Labeling and In Vivo ¹⁹F MRI Tracking
Caption: A generalized workflow for cell tracking using perfluorocarbon nanoemulsions and ¹⁹F MRI.
Specialty Solvent in Organic Synthesis
The unique solubility properties of perfluorocarbons have led to the development of "fluorous" chemistry. Perfluoro-2-methylpentane can be used as a solvent in biphasic systems with common organic solvents.[19] This allows for the separation of fluorous-tagged catalysts or reagents from the reaction products by simple phase separation, simplifying purification. Its inertness also makes it a suitable medium for reactions involving highly reactive species.
Safety, Handling, and Disposal
Perfluoro-2-methylpentane is generally considered to be of low toxicity and is non-flammable.[1] However, as with all chemicals, appropriate safety precautions should be taken.
-
Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5] Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]
-
Disposal: Perfluoro-2-methylpentane is a per- and polyfluoroalkyl substance (PFAS). The disposal of PFAS is subject to increasingly stringent environmental regulations. It is crucial to consult and adhere to local, state, and federal guidelines for the disposal of PFAS-containing waste. Common disposal methods for PFAS include high-temperature incineration and disposal in designated hazardous waste landfills. Do not dispose of this material into the environment.
Conclusion
Perfluoro-2-methylpentane (CAS 355-04-4) is a highly specialized chemical with a unique set of properties derived from its perfluorinated and branched structure. Its chemical inertness, thermal stability, and distinct solubility characteristics make it a valuable tool for researchers and drug development professionals. Its primary applications as a contrast agent in advanced medical imaging techniques like ultrasound and ¹⁹F MRI highlight its potential to contribute to the development of novel diagnostic and therapeutic strategies. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective and responsible use in the laboratory and beyond.
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